molecular formula C25H20F3N3O2S B15041492 2-[(4-ethoxyphenyl)amino]-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide

2-[(4-ethoxyphenyl)amino]-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide

Cat. No.: B15041492
M. Wt: 483.5 g/mol
InChI Key: IFLUWPQGOGJXHO-UHFFFAOYSA-N
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Description

2-[(4-ethoxyphenyl)amino]-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethoxyphenyl)amino]-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxyaniline with phenyl isothiocyanate to form an intermediate, which is then cyclized with α-bromoacetophenone to yield the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethoxyphenyl)amino]-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(4-ethoxyphenyl)amino]-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-ethoxyphenyl)amino]-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methoxyphenyl)amino]-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
  • 2-[(4-chlorophenyl)amino]-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide

Uniqueness

The unique structural features of 2-[(4-ethoxyphenyl)amino]-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide, such as the ethoxy group and the trifluoromethyl group, contribute to its distinct chemical and biological properties. These features may enhance its binding affinity to specific targets or improve its stability under various conditions .

Properties

Molecular Formula

C25H20F3N3O2S

Molecular Weight

483.5 g/mol

IUPAC Name

2-(4-ethoxyanilino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C25H20F3N3O2S/c1-2-33-20-13-11-18(12-14-20)30-24-31-21(16-7-4-3-5-8-16)22(34-24)23(32)29-19-10-6-9-17(15-19)25(26,27)28/h3-15H,2H2,1H3,(H,29,32)(H,30,31)

InChI Key

IFLUWPQGOGJXHO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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